2,4-Dichloro-6-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Overview
Description
The compound “2,4-Dichloro-6-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine” is a type of heterocyclic organic compound . It is used in the synthesis of a compound that acts as a PARP inhibitor .
Synthesis Analysis
The synthesis of this compound is related to the field of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine compounds and their ring homologues . The methods of synthesizing such compounds are used for treating mTOR-related diseases, PI3K-related diseases, and hSMG-1-related diseases .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:1S/C7H7Cl2N3.ClH/c8-6-4-1-2-10-3-5 (4)11-7 (9)12-6;/h10H,1-3H2;1H
. Chemical Reactions Analysis
The compound plays a significant role in intracellular signal transduction. It is involved in the conversion of PIP2 to PIP3 at the inner cell membrane, which localizes the downstream effectors PDK1 and Akt to the inner cell membrane where Akt activation occurs .Scientific Research Applications
Chemistry and Synthetic Methodologies
- Pyrido[4,3-d]pyrimidines like 2,4-Dichloro-6-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine are used as starting materials for multi-step synthesis of various compounds, including tetrahydropteroic acid derivatives. Different synthetic routes involve pyridine and pyrimidine derivatives or multicomponent synthesis. These compounds' mechanistic pathways and biological applications are significant areas of study (Elattar & Mert, 2016).
Antiviral Activity
- Certain derivatives of 2,4-diamino-6-substituted pyrimidines have shown significant inhibitory activity against retroviruses in cell culture. This includes activity against human immunodeficiency virus and Moloney murine sarcoma virus (Hocková et al., 2003).
Antioxidant Properties
- The synthesis of 5-aryl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acids has been explored, focusing on their antioxidant properties, including DPPH free radical scavenging and anodic potential oxidation. This highlights their potential use in therapies needing antioxidant components (Quiroga et al., 2016).
Antibacterial Properties
- Novel pyrido[4,3-d]pyrimidine derivatives have been synthesized and evaluated for their antibacterial activities. Research focuses on the structural impact on biological activity, indicating the potential for these compounds in antimicrobial therapies (Cieplik et al., 2008).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2,4-dichloro-6-cyclopropyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N3/c11-9-7-5-15(6-1-2-6)4-3-8(7)13-10(12)14-9/h6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFIAVFRPYSKEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC3=C(C2)C(=NC(=N3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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